Cas no 921567-63-7 (2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide)

2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
- 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
- AKOS024632871
- 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide
- 921567-63-7
- F2261-0410
-
- Inchi: 1S/C21H22ClN3O5/c1-4-9-24-17-8-5-13(10-18(17)30-12-21(2,3)20(24)27)23-19(26)15-7-6-14(25(28)29)11-16(15)22/h5-8,10-11H,4,9,12H2,1-3H3,(H,23,26)
- InChI Key: OFVCWGIAWHNNIM-UHFFFAOYSA-N
- SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CCC)C2=CC=1)(=O)C1=CC=C([N+]([O-])=O)C=C1Cl
Computed Properties
- Exact Mass: 431.1247985g/mol
- Monoisotopic Mass: 431.1247985g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.1
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0410-5mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-2mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-20mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-15mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-2μmol |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-25mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-30mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-50mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-3mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0410-40mg |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide |
921567-63-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide Related Literature
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Additional information on 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
Comprehensive Overview of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide (CAS No. 921567-63-7)
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide (CAS No. 921567-63-7) is a specialized organic compound with a unique molecular structure that combines a benzoxazepine core with a nitrobenzamide moiety. This compound has garnered significant interest in pharmaceutical and agrochemical research due to its potential biological activities. The presence of both chloro and nitro functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide features a tetrahydro-1,5-benzoxazepine ring system, which is known for its pharmacological relevance. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given the increasing demand for targeted therapies in diseases like cancer and autoimmune disorders. The compound's propyl and dimethyl substituents further contribute to its lipophilicity, which can influence its bioavailability and metabolic stability.
In recent years, the scientific community has focused on the development of heterocyclic compounds like 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide due to their versatility in drug discovery. Searches for "benzoxazepine derivatives" and "nitrobenzamide applications" have surged, reflecting the growing interest in these chemical classes. This compound's CAS No. 921567-63-7 is frequently referenced in patent literature, indicating its potential in proprietary formulations.
The synthesis of 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide typically involves multi-step organic reactions, including amide coupling and cyclization processes. Its nitro group offers opportunities for further chemical modifications, such as reduction to an amine, which could expand its utility in medicinal chemistry. Researchers exploring "nitro group reduction in drug design" often encounter this compound as a case study.
From an industrial perspective, CAS No. 921567-63-7 is of interest to manufacturers specializing in high-value intermediates for the pharmaceutical sector. The compound's structural complexity aligns with trends in fragment-based drug discovery, a hot topic in modern pharmacology. Its potential applications in central nervous system (CNS) therapeutics are also under investigation, given the benzoxazepine scaffold's historical relevance in neurology.
Environmental and safety considerations for 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide follow standard laboratory protocols for handling nitroaromatic compounds. While not classified as hazardous under normal conditions, proper storage away from strong reducing agents is recommended due to its nitro functionality. This precaution aligns with general safety searches like "handling nitro compounds safely" frequently seen in chemical forums.
The market for specialty chemicals like CAS No. 921567-63-7 continues to grow, driven by increased R&D investment in small molecule therapeutics. Analytical techniques such as HPLC and LC-MS are commonly employed for purity assessment, addressing common search queries about "analytical methods for complex heterocycles." The compound's chromatographic behavior is of particular interest to quality control specialists.
Future research directions for 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide may explore its structure-activity relationships through systematic derivatization. The 8-position substitution pattern on the benzoxazepine ring presents opportunities for creating diverse analogs, a strategy often searched as "positional isomerism in drug design." Such studies could unlock new therapeutic applications for this intriguing molecular scaffold.
In conclusion, 2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-nitrobenzamide represents a compelling case study in modern medicinal chemistry. Its CAS No. 921567-63-7 serves as a key identifier for researchers investigating benzoxazepine-based compounds or nitro-containing pharmacophores. As the pharmaceutical industry continues to prioritize targeted molecular therapies, compounds with such well-defined structural features will remain at the forefront of drug discovery efforts.
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